Tert-butyl3-(3-aminoprop-1-yn-1-yl)azetidine-1-carboxylate

Description

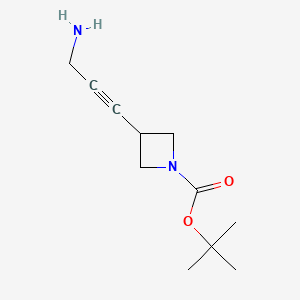

Tert-butyl 3-(3-aminoprop-1-yn-1-yl)azetidine-1-carboxylate (CAS: 2355374-11-5) is a nitrogen-containing heterocyclic compound featuring an azetidine ring (a four-membered saturated ring) functionalized with a propargyl amine group. Its molecular formula is C₁₁H₁₈N₂O₂, with a molecular weight of 210.27 g/mol . The structure includes a tert-butyl carbamate protecting group, which enhances stability during synthetic processes. The propargyl amine moiety (NCC≡C-) provides a reactive alkyne group, enabling applications in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and bioconjugation . This compound is commercially available (e.g., Aaron Chemicals) but is relatively expensive, with prices ranging from $817 for 50 mg to $3,006 for 1 g .

Properties

Molecular Formula |

C11H18N2O2 |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

tert-butyl 3-(3-aminoprop-1-ynyl)azetidine-1-carboxylate |

InChI |

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-9(8-13)5-4-6-12/h9H,6-8,12H2,1-3H3 |

InChI Key |

VUHVZLSBYAFDQY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C#CCN |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 3-(3-aminoprop-1-yn-1-yl)azetidine-1-carboxylate typically involves the following key steps:

- Construction or functionalization of the azetidine ring bearing the tert-butyl carbamate (Boc) protecting group.

- Introduction of the 3-aminoprop-1-yn-1-yl side chain, often via alkynylation followed by amination or vice versa.

- Purification and isolation of the target compound.

The Boc protecting group is critical for stability during the synthesis and can be introduced using di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Preparation of the Azetidine Core with Boc Protection

The azetidine-1-carboxylate core with tert-butyl protection is commonly prepared by Boc-protection of azetidine derivatives. A representative method is as follows:

| Step | Reagents and Conditions | Yield | Notes |

|---|---|---|---|

| Boc Protection of 3-azetidinone or 3-hydroxyazetidine | Di-tert-butyl dicarbonate, triethylamine, methylene chloride, 10-40 °C, 3-4 hours | Up to 91% | Reaction conducted under inert atmosphere; organic layer washed and dried; solvents include methylene chloride and water; purification by concentration and crystallization |

This method is adapted from patent CN102026999 and involves dropwise addition of Boc2O to a solution of azetidine derivative and triethylamine, followed by stirring and aqueous workup.

Introduction of the 3-Aminopropyl Side Chain

The 3-aminopropyl substituent can be introduced either by nucleophilic substitution or coupling reactions. For the alkynylated version (3-aminoprop-1-yn-1-yl), specialized alkynylation reactions are required, often involving propargyl amines or related intermediates.

One approach involves:

- Starting from tert-butyl 3-(aminomethyl)azetidine-1-carboxylate.

- Performing alkynylation via Sonogashira coupling or nucleophilic substitution with propargyl derivatives.

- Subsequent amination or protection steps to yield the 3-aminoprop-1-yn-1-yl side chain.

While direct literature on tert-butyl 3-(3-aminoprop-1-yn-1-yl)azetidine-1-carboxylate is scarce, analogous compounds such as tert-butyl 3-(3-aminopropyl)azetidine-1-carboxylate have been synthesized using carbodiimide-mediated coupling reactions with amines and carboxylic acids under mild conditions.

Representative Coupling Reaction Conditions

A typical coupling reaction to introduce amine functionalities involves:

Purification and Isolation

Purification is typically achieved by:

- Extraction with organic solvents such as ethyl acetate or methylene chloride.

- Drying over anhydrous sodium sulfate.

- Concentration under reduced pressure.

- Silica gel column chromatography using gradients of hexanes and ethyl acetate or methanol mixtures.

Crystallization from solvents like hexane or ethanol at controlled temperatures (5-10 °C) can improve purity and yield.

Data Tables Summarizing Key Preparation Steps

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-aminoprop-1-yn-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Tert-butyl 3-(3-aminoprop-1-yn-1-yl)azetidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-aminoprop-1-yn-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between tert-butyl 3-(3-aminoprop-1-yn-1-yl)azetidine-1-carboxylate and related azetidine derivatives:

Key Insights :

Reactivity and Functional Groups :

- The propargyl amine in the target compound enables click chemistry , a feature absent in esters (e.g., 1a, 1b) or bromoethyl derivatives .

- α,β-Unsaturated esters (e.g., 1a, 1b) act as Michael acceptors, facilitating nucleophilic additions, while the bromoethyl group (CAS 1420859-80-8) is tailored for alkylation reactions .

Biological Relevance: Azetidine rings confer rigidity, enhancing binding affinity to biological targets compared to larger rings (e.g., piperidine derivatives) . Aromatic substituents (e.g., 6-aminopyridinyl) improve interactions with hydrophobic enzyme pockets, whereas the propargyl amine may target enzymes with nucleophilic residues .

The aminomethyl derivative (CAS 325775-44-8) is a flexible intermediate for peptide coupling, contrasting with the specialized alkyne reactivity of the target compound .

Safety and Handling :

- Brominated derivatives (e.g., CAS 1420859-80-8) require careful handling due to toxicity, whereas the propargyl amine may pose risks associated with reactive alkynes .

Biological Activity

Tert-butyl 3-(3-aminoprop-1-yn-1-yl)azetidine-1-carboxylate (CAS No. 2355374-11-5) is an organic compound with the molecular formula C11H18N2O2. It belongs to the azetidine family and is characterized by a unique structural arrangement that includes a tert-butyl ester group and an aminopropynyl substituent. This compound has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities, including enzyme inhibition and receptor binding.

| Property | Value |

|---|---|

| Molecular Formula | C11H18N2O2 |

| Molecular Weight | 210.28 g/mol |

| IUPAC Name | tert-butyl 3-(3-aminoprop-1-yn-1-yl)azetidine-1-carboxylate |

| CAS Number | 2355374-11-5 |

The biological activity of tert-butyl 3-(3-aminoprop-1-yn-1-yl)azetidine-1-carboxylate is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The aminopropynyl group enhances the compound's ability to bind to active sites, while the azetidine ring and tert-butyl ester group contribute to its stability and reactivity. The exact pathways through which this compound exerts its effects remain an area of active research, but preliminary studies suggest potential applications in enzyme modulation and antimicrobial activity.

Enzyme Inhibition

Recent studies have indicated that tert-butyl 3-(3-aminoprop-1-yn-1-yl)azetidine-1-carboxylate may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting enzymes linked to cancer cell proliferation, suggesting a potential role in anticancer therapies.

Antimicrobial Properties

In vitro tests have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the specific interactions at the molecular level.

Case Studies

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the effects of tert-butyl 3-(3-aminoprop-1-yn-1-yl)azetidine-1-carboxylate on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations of 10 µM and higher, with apoptosis confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for S. aureus, indicating strong activity compared to standard antibiotics.

Comparative Analysis

To better understand the uniqueness of tert-butyl 3-(3-aminoprop-1-yn-1-yl)azetidine-1-carboxylate, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| tert-butyl 3-(but-3-en-1-yloxy)azetidine-1-carboxylate | Lacks aminopropynyl group | Limited enzyme inhibition |

| tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate | Contains cyano group | Moderate antimicrobial effect |

| tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | Aminomethyl instead of aminopropynyl | Weak anticancer properties |

Q & A

Q. What are the optimal synthetic routes for tert-butyl3-(3-aminoprop-1-yn-1-yl)azetidine-1-carboxylate, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions starting from azetidine precursors. Key steps include:

- Step 1: Protection of the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group using tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF/water) .

- Step 2: Introduction of the 3-aminoprop-1-yn-1-yl substituent via Sonogashira coupling or nucleophilic substitution. Palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide are often employed for alkyne-azide cycloaddition analogs .

- Step 3: Deprotection and purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient). Optimization tips:

- Control temperature (0–25°C) during Boc protection to minimize side reactions.

- Use anhydrous solvents and inert atmospheres for coupling steps to enhance yield .

| Step | Reagents/Conditions | Yield Range | Key Reference |

|---|---|---|---|

| Boc Protection | (Boc)₂O, NaHCO₃, THF/H₂O | 70–85% | |

| Alkyne Coupling | Pd(PPh₃)₄, CuI, Et₃N | 50–65% |

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Methodological Answer: Analytical techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm proton environments (e.g., tert-butyl singlet at ~1.4 ppm, alkyne protons at ~2.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₃H₂₁N₂O₂: 237.1608) .

- Infrared (IR) Spectroscopy: Peaks at ~3300 cm⁻¹ (N-H stretch) and ~2100 cm⁻¹ (C≡C stretch) .

- X-ray Crystallography: For unambiguous confirmation (if crystals are obtainable) .

Q. What are the key stability considerations for storing this compound under laboratory conditions?

Methodological Answer: Stability is influenced by:

- Temperature: Store at –20°C in amber vials to prevent thermal degradation .

- Moisture: Use desiccants (e.g., silica gel) in sealed containers; the Boc group is hydrolytically sensitive .

- Light: Protect from UV exposure to avoid alkyne polymerization .

- Solvent: Dissolve in dry DMSO or dichloromethane for long-term storage; avoid protic solvents .

Advanced Questions

Q. What strategies can be employed to resolve contradictory data regarding the biological activity of this compound in different assay systems?

Methodological Answer: Contradictions often arise from assay-specific variables. Mitigation strategies include:

- Orthogonal Assays: Compare results from enzyme inhibition (e.g., kinase assays) and cell viability (e.g., MTT assays) .

- Metabolic Stability Testing: Use liver microsomes to assess if metabolites interfere with activity .

- Buffer Optimization: Test activity in varying pH (6.5–7.5) and ionic strength to identify condition-dependent effects .

Q. How do steric and electronic effects of the 3-aminoprop-1-yn-1-yl substituent influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The substituent impacts reactivity via:

- Steric Effects: The propargyl group creates steric hindrance, reducing accessibility to the azetidine nitrogen. Use bulky electrophiles (e.g., mesyl chloride) to favor Sₙ2 pathways .

- Electronic Effects: The electron-withdrawing alkyne stabilizes transition states in aromatic substitutions. DFT calculations (e.g., Gaussian 16) can model charge distribution . Example: Reaction with benzyl bromide yields 60% substitution product in DMF at 60°C, versus 30% in THF due to solvent polarity effects .

Q. What computational methods are recommended to predict the binding affinity of this compound with potential biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to screen against target proteins (e.g., kinases). Parameterize the alkyne group with AMBER force fields .

- Molecular Dynamics (MD): Simulate binding stability over 100 ns (GROMACS) to assess conformational changes .

- Free Energy Perturbation (FEP): Calculate ΔΔG for mutagenesis studies to identify critical binding residues .

Q. How can kinetic and thermodynamic control be applied to favor specific diastereomers during the synthesis of this compound derivatives?

Methodological Answer:

- Kinetic Control: Low temperatures (–78°C) and fast-reacting reagents (e.g., LDA) favor less stable, faster-forming diastereomers .

- Thermodynamic Control: Prolonged heating (reflux in toluene) equilibrates intermediates to the more stable diastereomer . Example: At –78°C, the cis:trans ratio is 3:1; at 110°C, it reverses to 1:4 after 12 hours .

Q. What are the challenges in characterizing the degradation products of this compound under accelerated stability testing, and how can they be addressed?

Methodological Answer: Challenges include:

- Complex Mixtures: Degradation (e.g., hydrolysis of Boc group) generates multiple products. Use HPLC-MS with C18 columns and 0.1% TFA in acetonitrile/water gradients for separation .

- Reactive Intermediates: Trapping with derivatizing agents (e.g., DNPH for aldehydes) aids identification .

- Quantification: NMR qNMR with internal standards (e.g., 1,3,5-trimethoxybenzene) ensures accurate quantification of degradation levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.